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Compound of Interest

Compound Name: 3-Aminoheptan-1-ol

Cat. No.: B15323236 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the enantioselective synthesis of 3-
Aminoheptan-1-ol, a valuable chiral building block in pharmaceutical development. The

synthetic strategy hinges on a robust and highly stereocontrolled sequence involving a

Sharpless asymmetric epoxidation followed by a regioselective ring-opening of the resulting

chiral epoxide.

Synthetic Strategy Overview
The synthesis of enantiomerically pure 3-Aminoheptan-1-ol is achieved through a three-step

process commencing with the commercially available (E)-hept-2-en-1-ol. The key

stereochemistry is introduced via a Sharpless asymmetric epoxidation, a reliable method for

the enantioselective oxidation of allylic alcohols. The subsequent regioselective ring-opening of

the chiral epoxide with an amine source, followed by deprotection, yields the target amino

alcohol. This method provides access to either enantiomer of the product by selecting the

appropriate chiral tartrate ligand in the epoxidation step.

Quantitative Data Summary
The following table summarizes the typical yields and enantiomeric excess (ee) for each key

step in the synthesis of (3S)-3-Aminoheptan-1-ol.
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Experimental Protocols
Step 1: Sharpless Asymmetric Epoxidation of (E)-hept-2-
en-1-ol
This procedure details the synthesis of (2S,3S)-3-propyloxiran-2-yl)methanol.

Materials:

(E)-hept-2-en-1-ol

Titanium(IV) isopropoxide (Ti(OiPr)₄)

(+)-Diisopropyl tartrate ((+)-DIPT)

tert-Butyl hydroperoxide (TBHP, 5.5 M in decane)

Dichloromethane (CH₂Cl₂, anhydrous)
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3Å Molecular sieves (activated powder)

Procedure:

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer,

thermometer, and an argon inlet, add activated 3Å molecular sieves (3.0 g).

Add anhydrous CH₂Cl₂ (200 mL) and cool the suspension to -20 °C in a cryocooler.

To the cooled suspension, add (+)-DIPT (6.0 mmol, 1.4 g) followed by Ti(OiPr)₄ (5.0 mmol,

1.5 mL) via syringe. Stir the mixture for 30 minutes at -20 °C.

Add (E)-hept-2-en-1-ol (50 mmol, 5.7 g) dropwise to the reaction mixture.

After stirring for an additional 10 minutes, add TBHP (100 mmol, 18.2 mL of a 5.5 M solution

in decane) dropwise, maintaining the internal temperature below -15 °C.

The reaction is monitored by TLC (thin-layer chromatography). Upon completion (typically 4-

6 hours), quench the reaction by adding a saturated aqueous solution of sodium sulfite (50

mL).

Allow the mixture to warm to room temperature and stir vigorously for 1 hour.

Filter the mixture through a pad of Celite®, washing the filter cake with CH₂Cl₂.

The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and

concentrated under reduced pressure.

The crude product is purified by flash column chromatography on silica gel (eluent:

hexanes/ethyl acetate gradient) to afford (2S,3S)-3-propyloxiran-2-yl)methanol.

Step 2: Regioselective Ring-Opening with Benzylamine
This protocol describes the synthesis of (S)-3-(benzylamino)heptan-1,2-diol.

Materials:

(2S,3S)-3-propyloxiran-2-yl)methanol
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Benzylamine

Titanium(IV) isopropoxide (Ti(OiPr)₄)

Toluene (anhydrous)

Procedure:

To a flame-dried round-bottom flask under an argon atmosphere, add (2S,3S)-3-

propyloxiran-2-yl)methanol (40 mmol, 5.2 g) and anhydrous toluene (150 mL).

Add Ti(OiPr)₄ (44 mmol, 13 mL) and stir the mixture at room temperature for 30 minutes.

Add benzylamine (44 mmol, 4.8 mL) and heat the reaction mixture to 60 °C.

Monitor the reaction by TLC. After completion (typically 12-18 hours), cool the reaction to

room temperature and quench by the slow addition of 1 M aqueous HCl.

The mixture is diluted with ethyl acetate, and the layers are separated. The aqueous layer is

extracted with ethyl acetate.

The combined organic layers are washed with saturated aqueous NaHCO₃ and brine, dried

over anhydrous Na₂SO₄, and concentrated in vacuo.

The crude product is purified by column chromatography (silica gel, eluent:

dichloromethane/methanol gradient) to yield (S)-3-(benzylamino)heptan-1,2-diol.

Step 3: Reductive Deprotection (Hydrogenolysis)
This final step outlines the preparation of (S)-3-Aminoheptan-1-ol.

Materials:

(S)-3-(benzylamino)heptan-1,2-diol

Palladium on carbon (10% Pd/C)

Methanol
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Hydrogen gas (H₂)

Procedure:

In a hydrogenation flask, dissolve (S)-3-(benzylamino)heptan-1,2-diol (30 mmol, 7.1 g) in

methanol (100 mL).

Carefully add 10% Pd/C (10 mol% Pd).

The flask is evacuated and backfilled with hydrogen gas (balloon pressure or in a Parr

hydrogenator at 50 psi).

The reaction mixture is stirred vigorously at room temperature until TLC analysis indicates

complete consumption of the starting material (typically 8-12 hours).

The catalyst is removed by filtration through a pad of Celite®, and the filter cake is washed

with methanol.

The filtrate is concentrated under reduced pressure to afford the crude (S)-3-Aminoheptan-
1-ol.

If necessary, the product can be further purified by recrystallization or chromatography.

Visual Workflow
The following diagram illustrates the key transformations in the enantioselective synthesis of 3-
Aminoheptan-1-ol.

(E)-hept-2-en-1-ol (2S,3S)-epoxyheptan-1-ol

Sharpless Epoxidation
Ti(OiPr)₄, (+)-DIPT, TBHP

(S)-3-(benzylamino)heptan-1,2-diol

Ring-Opening
Benzylamine, Ti(OiPr)₄

(S)-3-Aminoheptan-1-ol

Hydrogenolysis
H₂, Pd/C

Click to download full resolution via product page

Caption: Synthetic workflow for 3-Aminoheptan-1-ol.

To cite this document: BenchChem. [Enantioselective Synthesis of 3-Aminoheptan-1-ol:
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[https://www.benchchem.com/product/b15323236#enantioselective-synthesis-of-3-
aminoheptan-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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